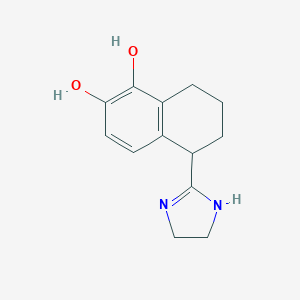

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

説明

特性

CAS番号 |

100449-07-8 |

|---|---|

分子式 |

C19H22FN3O3 |

分子量 |

232.28 g/mol |

IUPAC名 |

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |

InChIキー |

LYRNYBCBYWDTIF-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

正規SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

他のCAS番号 |

108149-68-4 |

同義語 |

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |

製品の起源 |

United States |

類似化合物との比較

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

- Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.

- Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 62 vs. 78 |

| Catalyst (mol%) | 5 | 10 | 65 vs. 75 |

| Reaction Time (h) | 6 | 12 | 70 vs. 81 |

| Based on factorial design principles and imidazole synthesis protocols . |

Q. Table 2. Biological Assay Validation Metrics

| Assay Type | CV (%) | Z’-Factor | Reference Standard |

|---|---|---|---|

| Kinase Inhibition | <10 | 0.7 | Staurosporine |

| Cytotoxicity | <15 | 0.6 | Doxorubicin |

| CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。